N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxybenzyl group and a pyrimidinyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
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Formation of the Pyrimidinyl Intermediate: : The initial step involves the synthesis of the 4-methyl-6-oxopyrimidin-1(6H)-yl intermediate. This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
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Introduction of the Acetamide Group: : The pyrimidinyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide functionality.
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Attachment of the Methoxybenzyl Group: : Finally, the 2-methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the acetamide intermediate is reacted with 2-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
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Reduction: : The carbonyl group in the pyrimidinyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
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Biological Studies: : Used in studies to understand its interaction with biological targets, including enzymes and receptors.
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Chemical Biology: : Employed as a probe to study cellular processes and pathways.
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Industrial Applications: : Potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the pyrimidinyl acetamide moiety can interact with active sites or catalytic residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: can be compared with other pyrimidinyl acetamide derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound distinguishes it from other similar compounds, potentially enhancing its lipophilicity and altering its interaction with biological targets. This unique structural feature may result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-7-15(20)18(10-17-11)9-14(19)16-8-12-5-3-4-6-13(12)21-2/h3-7,10H,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOZDVUWYYWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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